
4-bromopiperidine-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromopiperidine-1-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides It is characterized by the presence of a bromine atom attached to the piperidine ring and a sulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromopiperidine-1-sulfonyl fluoride typically involves the reaction of 4-bromopiperidine with a sulfonyl fluoride reagent. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This approach is efficient and provides high yields of the desired product .
Another method involves the use of sulfuryl fluoride gas (SO2F2) as a fluorosulfonylating reagent. This gas reacts with 4-bromopiperidine under controlled conditions to form this compound . Additionally, electrochemical oxidative coupling of thiols or disulfides with fluoride sources like potassium fluoride (KF) can also be employed to synthesize sulfonyl fluorides .
Industrial Production Methods
Industrial production of this compound often relies on scalable and cost-effective methods. The use of sulfuryl fluoride gas in large-scale reactors is a common approach due to its efficiency and ease of handling . The process involves careful control of reaction parameters to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromopiperidine-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki–Miyaura coupling, where it acts as a substrate for forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4) are commonly used.
Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds.
Scientific Research Applications
4-Bromopiperidine-1-sulfonyl fluoride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical transformations.
Biology: The compound is employed in the development of chemical probes for studying biological systems.
Mechanism of Action
The mechanism of action of 4-bromopiperidine-1-sulfonyl fluoride involves its reactivity towards nucleophilic residues in proteins and other biomolecules. The sulfonyl fluoride group acts as an electrophilic warhead, targeting nucleophilic amino acids such as serine, threonine, tyrosine, lysine, cysteine, and histidine . This reactivity allows the compound to form covalent bonds with these residues, leading to the modification or inhibition of protein function.
Comparison with Similar Compounds
Similar Compounds
4-Chloropiperidine-1-sulfonyl fluoride: Similar in structure but with a chlorine atom instead of bromine.
4-Fluoropiperidine-1-sulfonyl fluoride: Contains a fluorine atom instead of bromine.
4-Methylpiperidine-1-sulfonyl fluoride: Features a methyl group instead of a halogen.
Uniqueness
4-Bromopiperidine-1-sulfonyl fluoride is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding and other non-covalent interactions, potentially enhancing the compound’s utility in various applications.
Properties
IUPAC Name |
4-bromopiperidine-1-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrFNO2S/c6-5-1-3-8(4-2-5)11(7,9)10/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUGRMGTMXKTQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1Br)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrFNO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

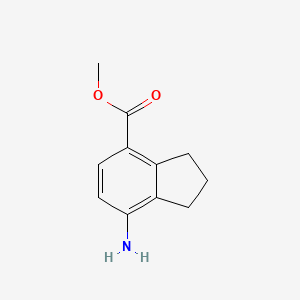


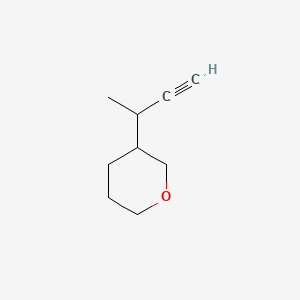
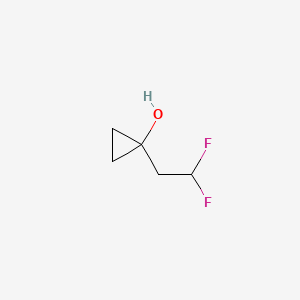
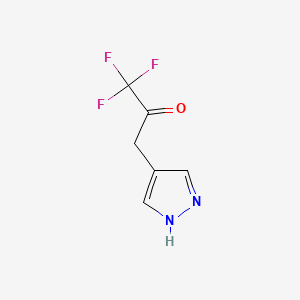
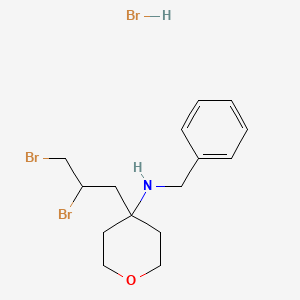
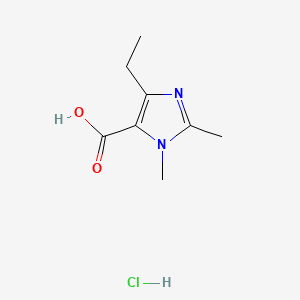
![lithium(1+) ion 3,5-dichloro-4-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzoate](/img/structure/B6605255.png)


![N-[(1-aminocyclohexyl)methyl]-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6605279.png)

